molecular formula C20H15NO6S B2400968 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid CAS No. 618393-56-9

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid

Cat. No.: B2400968
CAS No.: 618393-56-9
M. Wt: 397.4
InChI Key: IEEUZIRGRWFUFQ-UHFFFAOYSA-N
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Description

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid is unique due to its specific functional groups and the combination of the benzofuran core with a sulfamoylbenzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-28(24,25)13-6-4-5-12(9-13)20(22)23/h2-11,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEUZIRGRWFUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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